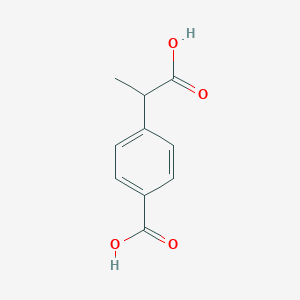

4-(1-Carboxyethyl)benzoic acid

Descripción general

Descripción

4-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxyethyl)benzoic acid typically involves the reaction of benzoic acid with an appropriate carboxyethylating agent under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where benzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 4-(1-Carboxyethyl)benzaldehyde, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the aldehyde group to a carboxylic acid group.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Formation of 4-(1-Carboxyethyl)benzaldehyde or this compound.

Reduction: Formation of 4-(1-Hydroxyethyl)benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-(1-Carboxyethyl)benzoic acid serves as a versatile building block for the preparation of more complex molecules. It is frequently utilized in:

- Friedel-Crafts Acylation : This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of Lewis acids like aluminum chloride.

- Metal-Organic Frameworks (MOFs) : The compound acts as a linking ligand in the formation of MOFs, coordinating with transition metals to create three-dimensional networks .

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Acylation of aromatic compounds |

| Coordination Chemistry | Formation of metal-organic frameworks |

Biology

Research into the biological activities of this compound indicates potential anti-inflammatory and analgesic properties. Studies suggest it may interact with enzymes involved in inflammatory pathways, thereby modulating their activity:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammation .

- Antioxidant Properties : Similar compounds have shown antioxidant effects, suggesting that this acid may also contribute to reducing oxidative stress .

Medicine

The compound is being investigated for its potential applications in drug development:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Its structural features make it a candidate for designing new NSAIDs with improved efficacy and reduced side effects .

- Synergistic Effects : Interaction studies indicate that combining this compound with other anti-inflammatory agents could enhance therapeutic outcomes .

Industrial Applications

In industrial settings, this compound is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for producing diverse chemical products.

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for synthesizing various chemicals |

| Pharmaceutical Production | Involved in the synthesis of drug compounds |

Case Study 1: Synthesis of Metal-Organic Frameworks

A study demonstrated the use of this compound as a ligand in creating a metal-organic coordination polymer. The research highlighted how the carboxyl groups effectively coordinated with metal ions, resulting in a stable framework suitable for gas storage applications .

Case Study 2: Anti-inflammatory Potential

In vitro assays evaluated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, supporting its potential as a therapeutic agent against inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-(1-Carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing inflammation. The carboxyethyl group can interact with active sites of enzymes, leading to the modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid: The parent compound, which lacks the carboxyethyl group.

4-(1-Hydroxyethyl)benzoic acid: A reduced form of 4-(1-Carboxyethyl)benzoic acid.

4-(1-Carboxyethyl)benzaldehyde: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity in various chemical reactions and may contribute to its potential therapeutic effects.

Actividad Biológica

4-(1-Carboxyethyl)benzoic acid, with the molecular formula C10H10O4, is a benzoic acid derivative characterized by a carboxyethyl group attached to the para position of the benzene ring. This compound has garnered attention for its potential biological activities , particularly in the fields of pharmacology and biochemistry. Studies suggest that it may exhibit anti-inflammatory , antimicrobial , and antioxidant properties, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound may possess significant anti-inflammatory effects. Studies have shown that it can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain perception. For instance, it has been suggested that this compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro experiments have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

Similar compounds often exhibit antioxidant properties, and preliminary studies suggest that this compound may also function as an antioxidant. This activity could be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Study on Protein Degradation Systems

A notable study examined the effects of benzoic acid derivatives, including this compound, on protein degradation systems in human fibroblasts. The findings indicated that these compounds could promote the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The study highlighted that this compound may enhance proteostasis, which is crucial for cellular health .

Cytotoxicity Evaluation

Further investigations into the cytotoxicity of this compound revealed no significant cytotoxic effects on various cancer cell lines at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid; preservative. |

| 3-Hydroxybenzoic Acid | C7H6O3 | Contains a hydroxyl group; exhibits antioxidant properties. |

| 4-Aminobenzoic Acid | C7H7NO2 | Contains an amino group; used in pharmaceuticals. |

Uniqueness : The presence of both carboxylic acid and ethyl functionalities at the para position distinguishes this compound from these compounds, influencing its reactivity and biological activity differently.

The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors involved in inflammatory processes. By inhibiting these enzymes, the compound may effectively reduce inflammation and modulate pain responses . Additionally, its structural features allow it to act as a ligand in coordination chemistry, which could further enhance its biological interactions.

Propiedades

IUPAC Name |

4-(1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJJCJKDNFTHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67381-50-4 | |

| Record name | 4-Carboxy-alpha-methylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(1-carboxyethyl)benzoic acid in the formation of the metal-organic coordination polymer described in the research?

A1: this compound (L) acts as a linking ligand in the formation of the metal-organic coordination polymer. [] The carboxyl groups present in L can coordinate to transition metal ions, forming strong bonds and creating a repeating framework structure. This coordination ability, along with the presence of another ligand, 2-(pyridine-4yl)benzimidazole (4PBI), contributes to the formation of a complex three-dimensional network within the polymer. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.